CGP7930

Electrophysiology Allosteric Modulation Potency Ranking

Select CGP7930—the first GABAB PAM ever synthesized—for studies requiring polypharmacology across GABA receptor subtypes. Unlike selective later-generation PAMs, CGP7930 potentiates both GABAB (EC50=5.37μM native) and GABAA receptors (EC50=2.0μM hippocampal), while blocking GIRK channels at higher concentrations. Its rapid washout kinetics enable within-session concentration-response protocols, contrasting sharply with GS39783's persistent occupancy (≤5% reversal at 10 min). Documented synergism with subthreshold baclofen doses permits reduced side-effect profiles in addiction models. Essential polypharmacological comparator for studies differentiating from rac-BHFF. For research use only.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 28-99-9
Cat. No. B1668541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP7930
CAS28-99-9
Synonyms2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol
CGP 7930
CGP-7930
CGP7930
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO
InChIInChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3
InChIKeyXLWJPQQFJNGUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP7930 for Laboratory Procurement: A Prototypical GABA-B Positive Allosteric Modulator with Documented Polypharmacology


CGP7930 (CAS 57717-80-3; 3-(3′,5′-Di-tert-butyl-4′-hydroxy)phenyl-2,2-dimethylpropanol) is a synthetic organic compound that functions as a positive allosteric modulator (PAM) of the metabotropic GABAB receptor [1]. Originally developed by Novartis as the first GABAB PAM synthesized to date, it increases the potency and efficacy of GABA at both native and recombinant GABAB receptors (EC50 = 5.37 μM and 4.60 μM, respectively) and enhances the inhibitory effect of the agonist L-baclofen in cultured cortical neurons . The compound is blood-brain barrier permeable and has been extensively employed as a pharmacological tool in addiction neuroscience, neuropsychiatric research, and studies of inhibitory neurotransmission [2].

Why Generic Substitution of CGP7930 with Other GABA-B PAMs Is Scientifically Unjustified


GABA-B PAMs are not functionally interchangeable. Comparative electrophysiology demonstrates that commercially available GABAB PAMs—CGP7930, GS39783, and rac-BHFF—exhibit markedly different efficacy rankings, washout kinetics, and off-target profiles [1]. Specifically, CGP7930 demonstrates concentration-dependent potentiation of GABAA receptors (EC50 = 2.0 μM in hippocampal neurons) and blockade of GIRK channels at higher concentrations, a polypharmacological signature absent in more selective later-generation PAMs [2]. Furthermore, in vivo alcohol consumption studies reveal divergent temporal efficacy: the reducing effect of CGP7930 on daily alcohol intake diminishes after 2–3 days, whereas rac-BHFF maintains undiminished reduction over a 7-day treatment period [3]. Substituting CGP7930 with a purportedly 'more selective' analog would fundamentally alter experimental interpretation and invalidate cross-study reproducibility.

CGP7930 Quantitative Differentiation Evidence: Head-to-Head Comparisons with GS39783 and rac-BHFF


Efficacy Ranking: rac-BHFF > GS39783 > CGP7930 in GABAB Receptor-Mediated K+ Current Potentiation

Whole-cell electrophysiology comparing GABAB receptor-activated K+ currents in HEK-293 cells and hippocampal neurons establishes the efficacy hierarchy rac-BHFF > GS39783 > CGP7930 [1]. This quantitative ranking informs selection: CGP7930 is the least efficacious among commercially available GABAB PAMs, making it suitable as a lower-efficacy comparator tool rather than a maximally effective modulator [1].

Electrophysiology Allosteric Modulation Potency Ranking

Temporal Efficacy Divergence: CGP7930 vs. rac-BHFF in 7-Day Alcohol Consumption Model

In Sardinian alcohol-preferring (sP) rats exposed to a 2-bottle choice regimen with 24-hour access, daily administration of CGP7930 reduced alcohol intake, but this reducing effect diminished after 2–3 days of treatment [1]. In contrast, rac-BHFF produced a stable, undiminished reduction in daily alcohol intake that persisted unchanged over the entire 7-day treatment period (25%, 40%, and 65% reduction at 50, 100, and 200 mg/kg i.g., respectively) [1]. This temporal divergence in efficacy constitutes a critical experimental variable.

Alcohol Use Disorder In Vivo Pharmacology Behavioral Tolerance

CGP7930 Polypharmacology: Documented Off-Target Activity at GABAA Receptors and GIRK Channels

Unlike more selective GABAB PAMs, CGP7930 exhibits concentration-dependent modulation of GABAA receptors: in HEK-293 cells expressing recombinant GABAA receptors, CGP7930 increases GABA potency and efficacy with EC50 values of 1.0 μM at α4β3δ and 1.7 μM at α1β2γ2L receptors . In cultured hippocampal neurons, pre-application of CGP7930 potentiates GABAA receptor currents (EC50 = 2.0 μM) . At higher concentrations, CGP7930 blocks G protein-coupled inwardly-rectifying K+ (GIRK) channels, diminishing GABABR signaling [1]. The IUPHAR/BPS Guide to Pharmacology explicitly states that these discoveries render CGP7930 'unsuitable for use as a GABAB receptor-selective PAM' [2].

Polypharmacology Off-Target Profiling GABAA Receptor GIRK Channel

CGP7930 Washout Kinetics vs. GS39783: Rapid Reversibility Enables within-Session Experimental Designs

In hippocampal neurons, GS39783 exhibits slow wash-off: potentiated baclofen responses following 3 μM GS39783 exposure were reduced by only ~5% after 10 minutes of wash, with the baclofen EC50 remaining lower after 15 minutes wash compared to pre-exposure baseline [1]. This persistence may involve receptor internalization rather than PAM unbinding [1]. CGP7930, in contrast, washes out completely and rapidly, enabling within-session control/modulator comparisons and concentration-response curve generation without cumulative carryover effects [1].

Washout Kinetics Receptor Occupancy Experimental Flexibility

CGP7930 Solubility Profile: Documented 100 mM Solubility in DMSO and Ethanol

CGP7930 is soluble to 100 mM in both DMSO and ethanol . This solubility profile supports preparation of concentrated stock solutions compatible with a wide range of in vitro assay systems. The compound's logP is 4.548 and topological polar surface area is 40.46 Ų, physicochemical properties that underlie its blood-brain barrier permeability [1]. Solubility data for in-class comparators (e.g., GS39783 solubility in aqueous buffers) are not uniformly reported at comparable concentrations across vendor datasheets, making CGP7930's well-documented solubility a practical procurement consideration.

Solubility Formulation In Vitro Assay Compatibility

Synergistic Potentiation: CGP7930 Enhances Baclofen Efficacy at Subthreshold Doses

In a rat model of amphetamine-induced locomotor sensitization, CGP7930 (5–20 mg/kg) increased the effects of a low dose of baclofen (2 mg/kg) on preventing both the development and expression of sensitization under conditions where CGP7930 alone produced no significant effect [1]. Similarly, in alcohol-preferring rats, a combination of subthreshold doses of baclofen and CGP7930 reduced operant responding for ethanol, whereas subthreshold doses individually did not [2]. In DBA mice, CGP7930 (10–170 mg/kg i.p.) markedly potentiated the sedative/hypnotic effect of baclofen (40 mg/kg i.p.) and γ-hydroxybutyric acid (500 mg/kg i.p.), an effect completely blocked by the GABAB antagonist SCH 50911 [3].

Synergism Baclofen GABA-B Agonist Drug Combination

CGP7930 Best-Fit Research Application Scenarios Based on Verified Evidence


Addiction Neuroscience: Alcohol and Psychostimulant Self-Administration Studies

CGP7930 reduces operant ethanol self-administration in alcohol-preferring rats in a dose-related manner without affecting water responding [1]. The compound also reduces cocaine self-administration and blocks methamphetamine-induced conditioned place preference expression [2][3]. These documented effects support CGP7930 as a validated tool for investigating GABA-B receptor modulation in substance use disorder models. Note that for chronic dosing paradigms (≥7 days), the transient efficacy of CGP7930 relative to rac-BHFF must be considered in experimental design [4].

Combination Pharmacology: Baclofen Synergism and Dose-Sparing Studies

CGP7930 exhibits robust synergism with the orthosteric agonist baclofen across multiple behavioral paradigms, including amphetamine-induced locomotor sensitization and ethanol self-administration [5][1]. Subthreshold doses of each agent, when combined, produce significant behavioral effects comparable to higher doses of baclofen alone [5]. This property makes CGP7930 a strategic procurement choice for investigators seeking to potentiate baclofen effects while minimizing baclofen-associated side effects, or for studies examining allosteric-orthosteric interaction mechanisms in vivo.

Multi-Target Pharmacology: GABA-A and GABA-B Receptor Cross-Talk Studies

CGP7930's well-documented polypharmacology—including potentiation of GABAA receptor currents (EC50 = 1.0–2.0 μM depending on subunit composition) and blockade of GIRK channels at higher concentrations—renders it a uniquely valuable tool for investigating interactions between GABA receptor subtypes and downstream ion channel signaling [6]. It is explicitly unsuitable as a selective GABAB PAM [7], but this limitation paradoxically creates its niche: studies examining convergent inhibitory signaling across GABA-A and GABA-B systems, or research requiring a polypharmacological comparator to contrast with more selective GABAB PAMs.

Electrophysiology: Within-Session Control/Modulator Experimental Designs

The rapid and complete washout kinetics of CGP7930—in stark contrast to GS39783's persistent receptor occupancy (≤5% reversal at 10 min wash)—enable within-session experimental designs requiring sequential drug application and washout [8]. This property is critical for generating concentration-response curves, establishing reversibility controls, and conducting multi-drug protocols in patch-clamp electrophysiology of hippocampal neurons or recombinant receptor-expressing HEK-293 cells. Investigators requiring a rapidly reversible GABAB PAM should prioritize CGP7930 over GS39783.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP7930

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.